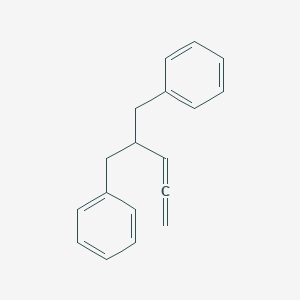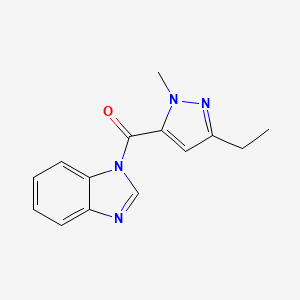![molecular formula C9H11F3O3 B14191689 8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 922173-71-5](/img/structure/B14191689.png)
8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethoxy)-1,4-dioxaspiro[45]dec-7-ene is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethoxy)-1,4-dioxaspiro[4One common method is the reaction of N-heteroaromatic alcohols with trifluoromethoxylation reagents under specific conditions, such as using nitromethane (MeNO2) at 100°C . This method allows for the efficient introduction of the trifluoromethoxy group into the desired molecular framework.
Industrial Production Methods
Industrial production of 8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and catalysts can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability and reactivity
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the electronic and steric properties of the compound, affecting its binding affinity and reactivity with target molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene include other spirocyclic compounds and trifluoromethoxy-containing molecules, such as:
- Spiro[4.5]dec-7-ene derivatives
- Trifluoromethoxy-substituted aromatic compounds
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic structure with a trifluoromethoxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
922173-71-5 |
|---|---|
Molekularformel |
C9H11F3O3 |
Molekulargewicht |
224.18 g/mol |
IUPAC-Name |
8-(trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C9H11F3O3/c10-9(11,12)15-7-1-3-8(4-2-7)13-5-6-14-8/h1H,2-6H2 |
InChI-Schlüssel |
JGRFQHLNMPMKLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC=C1OC(F)(F)F)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)


![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)



![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)



